Oxabolone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

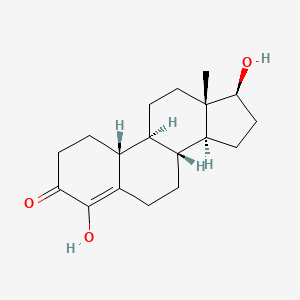

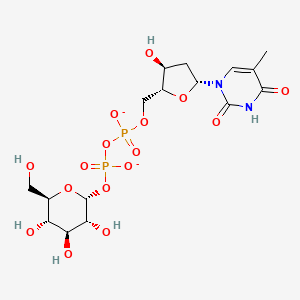

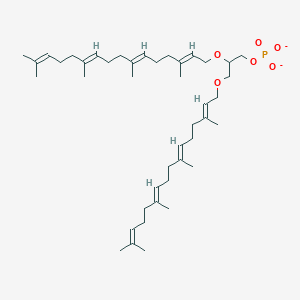

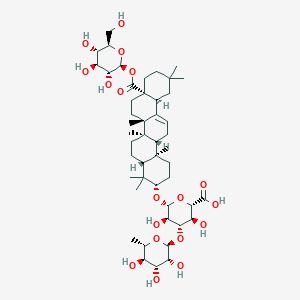

Oxabolone is a steroid. It has a role as an estrogen.

4-Hydroxy-19-nortestosterone is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.

Wissenschaftliche Forschungsanwendungen

Metabolism and Excretion

- Oxabolone cipionate, a synthetic anabolic steroid, was studied for its metabolism and excretion in humans. After administration, five different metabolites were detected in urine up to a week later (Barbarulo et al., 1995).

Therapeutic Applications

- Oxymetholone, a derivative of oxabolone, has been investigated for its therapeutic efficacy in Fanconi anemia, showing a potential mechanism via downregulation of osteopontin and an effect on hematopoietic stem cell cycling (Zhang et al., 2014).

Experimental Models

- Oxazolone colitis, an experimental model of T helper cell type 2 colitis, has been studied for its resemblance to ulcerative colitis and treatability with antibodies to interleukin 4 (Boirivant et al., 1998).

Study on Prostatic Hyperplasia

- A study on the effect of anti-androgen (Oxendolone) on experimentally induced canine prostatic hyperplasia was conducted, showing histological changes similar to those in human BPH (Okada et al., 2004).

Allergenic Potential

- Oxazolone (OXA) was identified as a respiratory allergen in Brown Norway rats, suggesting its potential for inhalation allergenicity (Kuper et al., 2011).

Reproductive Toxicity and Protection

- Royal Jelly was found to protect against oxymetholone-induced oxidative injury in mouse testis, demonstrating its potential in mitigating reproductive toxicity (Najafi et al., 2014).

Effects on Fetal Development

- Oxymetholone's impact on testicular tissue in male rats, whose mothers were treated during pregnancy and lactation, was explored, revealing significant effects on spermatogenesis (Pourahmadi, 2017).

Historical Review

- A historical review of oxymetholone highlighted its pharmacokinetics, clinical applications, and adverse effects (Pavlatos et al., 2001).

Renal Effects

- The effect of oxymetholone on kidney tissues of one-day-old rats was investigated, showing significant changes and suggesting potential toxicity at the dosage used in the study (Jashni et al., 2020).

Radioprotective Effects

- Oxymetholone showed radioprotective effects in mice, suggesting its use in mitigating damage from ionizing radiation (Hosseinimehr et al., 2006).

Immunomodulation

- Oxymetholone was found to modulate cell-mediated immunity in male B6C3F1 mice, indicating its potential effects on the immune system (Karrow et al., 2000).

Eigenschaften

CAS-Nummer |

4721-69-1 |

|---|---|

Produktname |

Oxabolone |

Molekularformel |

C18H26O3 |

Molekulargewicht |

290.4 g/mol |

IUPAC-Name |

(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C18H26O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h10-12,14,16,20-21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1 |

InChI-Schlüssel |

GXHBCWCMYVTJOW-YGRHGMIBSA-N |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)O |

SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)O |

melting_point |

189 °C |

Andere CAS-Nummern |

4721-69-1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-O-[alpha-L-arabinopyranosyl(1->2)-alpha-L-arabinopyranosyl(1->6)-[beta-D-glucopyranosyl(1->2)]-beta-D-glucopyranoside echinocystic acid](/img/structure/B1261836.png)

![4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1261844.png)